molecular formula C11H10O4 B2374950 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione CAS No. 32856-59-0

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Cat. No.: B2374950
CAS No.: 32856-59-0
M. Wt: 206.197
InChI Key: GPNZEDFJEGABFE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is an organic compound with the molecular formula C11H8O4 It is a derivative of dihydrofuran, featuring a methoxyphenyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione typically involves the reaction of 4-methoxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound meets the required standards for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)dihydrofuran-2,5-dione
  • 3-(4-Chlorophenyl)dihydrofuran-2,5-dione
  • 3-(4-Methylphenyl)dihydrofuran-2,5-dione

Uniqueness

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

3-(4-methoxyphenyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNZEDFJEGABFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32856-59-0
Record name 3-(4-methoxyphenyl)oxolane-2,5-dione
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